molecular formula C10H6N2O B1590223 4-(2-Cyanoacetyl)Benzonitrile CAS No. 71292-11-0

4-(2-Cyanoacetyl)Benzonitrile

Cat. No. B1590223
CAS RN: 71292-11-0
M. Wt: 170.17 g/mol
InChI Key: HFABIHFBLNTOOW-UHFFFAOYSA-N
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Description

4-(2-Cyanoacetyl)Benzonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It is a significant compound in scientific research due to its diverse biological properties and applications in various fields.


Synthesis Analysis

The synthesis of cyanoacetamides, such as 4-(2-Cyanoacetyl)Benzonitrile, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-(2-Cyanoacetyl)Benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together . The compound has a total of 18 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .


Chemical Reactions Analysis

The chemical reactivity of 4-(2-Cyanoacetyl)Benzonitrile allows it to undergo various reactions. For instance, it can react with different amines to yield cyanoacetamide derivatives .


Physical And Chemical Properties Analysis

4-(2-Cyanoacetyl)Benzonitrile is a white solid with a melting point of 126-129°C . It has a predicted boiling point of 408.1±30.0 °C and a density of 1.21 . The compound is stored at room temperature .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • A study by Jia and Wang (2016) introduces a new NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework, demonstrating the significance of benzonitriles in synthesizing natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).
  • Antitumor Activity :

    • Research by Bera et al. (2021) explores the synthesis of a tridentate NNN ligand using 4-(2-bromoacetyl)benzonitrile, leading to a Co(II) complex showing potential antitumor activity against U937 human monocytic cells (Bera et al., 2021).
  • Biotransformation :

    • A study by Dadd et al. (2001) investigates the biotransformation of dinitrile compounds like 4-(cyanomethyl)benzonitrile by the soil bacterium Rhodococcus rhodochrous, revealing potential applications in environmental biotechnology (Dadd et al., 2001).
  • C-H Bond Functionalization :

    • Chotana et al. (2005) describe Ir-catalyzed borylations of 4-substituted benzonitriles, highlighting the role of these compounds in selective functionalization of aromatic C-H bonds, crucial for pharmaceutical and agrochemical industries (Chotana, Rak, & Smith, 2005).
  • Corrosion Inhibition :

    • The study by Chaouiki et al. (2018) investigates two benzonitrile derivatives as corrosion inhibitors for mild steel, demonstrating their efficiency in protecting against corrosion in acidic environments (Chaouiki et al., 2018).
  • Electrolyte Additives in Batteries :

    • Huang et al. (2014) explore the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries, indicating its role in enhancing battery performance (Huang et al., 2014).
  • Transfer Hydrogenation :

    • A study by Garduño and García (2017) discusses the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol, which could have implications in organic synthesis (Garduño & García, 2017).
  • Organic Synthesis and Pharmaceutical Applications :

    • Research by Zhao, Xu, and Ritter (2019) presents a method for direct aryl C–H cyanation, highlighting the utility of benzonitriles in synthesizing compounds for the dye, agrochemical, and pharmaceutical industries (Zhao, Xu, & Ritter, 2019).
  • Nonlinear Optical (NLO) Applications :

    • Mydlova et al. (2020) investigate molecules based on (-1-cyanovinyl)benzonitrile for NLO applications, showing the potential of benzonitrile derivatives in advanced optical technologies (Mydlova et al., 2020).

Safety And Hazards

4-(2-Cyanoacetyl)Benzonitrile is considered hazardous. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-cyanoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFABIHFBLNTOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501809
Record name 4-(Cyanoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyanoacetyl)Benzonitrile

CAS RN

71292-11-0
Record name 4-(Cyanoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of acetonitrile (9.22 mL, 176 mmol) in tetrahydrofuran (320 mL) was added to sodium hydride (60% dispersion in mineral oil) (11.80 g, 294 mmol). This mixture was stirred at room temperature for 15 minutes, and then 4-Cyano-benzoic acid methyl ester (23.70 g, 147 mmol) was added. The reaction mixture was stirred at 60° C. for 2 hours, And then quenched onto an aqueous solution of hydrochloric acid (2M, 500 mL), and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine (500 mL), dried over magnesium sulphate, filtered and evaporated under reduced pressure. This residue was triturated with 20% ethyl acetate in heptane to give the title compound as a solid (23.17 g, 93%). ESCI MS m/z 169 [M−H]−
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MT Jensen, M Juhl, DU Nielsen… - The Journal of …, 2016 - ACS Publications
A three-component coupling protocol has been developed for the generation of 3-oxo-3-(hetero)arylpropanenitriles via a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-…
Number of citations: 21 pubs.acs.org
R Gonzalez-Fernandez, P Crochet… - Journal of Organometallic …, 2019 - Elsevier
A cascade process for the straightforward one-pot conversion of β-ketonitriles into β-hydroxyamides is presented. The process, that proceeds in water employing the arene-ruthenium(II) …
Number of citations: 6 www.sciencedirect.com
GS Scatena - 2018 - repositorio.ufscar.br
Over the centuries, chemical reactions have been carried out in the same way in standardized glassware. On the other hand, continuous flow reactions are gaining interest regularly and …
Number of citations: 0 repositorio.ufscar.br
S Eagon, JT Hammill, M Sigal, KJ Ahn… - Journal of Medicinal …, 2020 - ACS Publications
Malaria remains one of the most deadly infectious diseases, causing hundreds of thousands of deaths each year, primarily in young children and pregnant mothers. Here, we report the …
Number of citations: 18 pubs.acs.org
H Yang, C Li, T Liu, T Fellowes, SY Chong… - Nature …, 2023 - nature.com
Molecular packing controls optoelectronic properties in organic molecular nanomaterials. Here we report a donor–acceptor organic molecule (2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-…
Number of citations: 12 www.nature.com

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